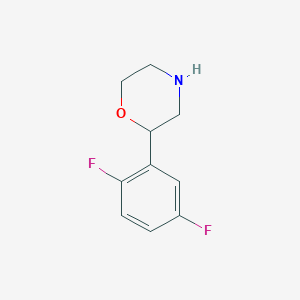

2-(2,5-Difluorophenyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Modern Organic and Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged" scaffold in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net Its significance is attributed to a combination of favorable physicochemical, metabolic, and biological properties. researchgate.net

The presence of the morpholine moiety in a molecule can enhance its pharmacological profile in several ways. It often improves pharmacokinetic properties, such as metabolic stability and aqueous solubility, which are critical for a compound's efficacy and viability as a drug candidate. nih.govresearchgate.net The heteroatoms in the morpholine ring—oxygen and nitrogen—can participate in hydrogen bonding, which is crucial for molecular interactions with biological targets like enzymes and receptors. researchgate.nettaylorandfrancis.com Furthermore, the morpholine structure has a well-balanced lipophilic-hydrophilic character and a flexible chair-like conformation.

Morpholine and its derivatives are integral components in the synthesis of a diverse range of therapeutic agents, including antibiotics like Linezolid, the anticancer drug Gefitinib, and the anticoagulant Rivaroxaban. taylorandfrancis.comwikipedia.org Its versatility and the availability of straightforward synthetic routes for its incorporation make it an attractive building block for chemists aiming to develop new lead compounds with diverse therapeutic activities, such as anticancer, anti-inflammatory, and antimicrobial effects. e3s-conferences.orgresearchgate.net

| Property | Significance in Medicinal Chemistry | Example References |

|---|---|---|

| Physicochemical Profile | Offers a balance of lipophilicity and hydrophilicity, often improving solubility. | |

| Pharmacokinetic Improvement | Can enhance metabolic stability and overall pharmacokinetic profile of a drug candidate. | nih.govresearchgate.net |

| Molecular Interactions | The ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating target binding. | researchgate.nettaylorandfrancis.com |

| Synthetic Accessibility | The morpholine ring is a versatile and readily accessible synthetic building block. | e3s-conferences.org |

| Proven Bioactivity | Found in numerous FDA-approved drugs and compounds with a wide range of biological activities. | researchgate.nettaylorandfrancis.com |

The Strategic Role of Fluorine Substitution in the Design of Bioactive Molecules

The incorporation of fluorine into organic molecules is a widely used and powerful strategy in modern drug design. Due to its unique properties—small size and high electronegativity—fluorine can profoundly influence a molecule's biological and physical characteristics. When strategically placed, fluorine atoms can enhance a range of pharmacokinetic and physicochemical properties.

One of the most common applications of fluorination is to improve a molecule's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can prevent the breakdown of a drug at a specific site, thereby increasing its half-life and bioavailability. Fluorine substitution can also alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate biological membranes.

Furthermore, the introduction of fluorine can enhance the binding affinity of a ligand to its target protein. The highly polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole and hydrogen bonding, with the active site of an enzyme or receptor. This strategic modification is a key tool for medicinal chemists to optimize the potency and selectivity of drug candidates.

| Effect | Mechanism and Consequence |

|---|---|

| Improved Metabolic Stability | The high bond energy of the C-F bond blocks metabolic oxidation, often increasing the drug's half-life. |

| Enhanced Binding Affinity | Fluorine's electronegativity can lead to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. |

| Modulation of pKa | The strong electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups, affecting solubility and membrane permeability. |

| Increased Lipophilicity | Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. |

Overview of 2-(2,5-Difluorophenyl)morpholine as a Key Research Compound in Heterocyclic Chemistry

The compound this compound serves as a compelling example of modern molecular design, integrating the beneficial features of both the morpholine scaffold and fluorine substitution. As a member of the heterocyclic family, its structure is of significant interest to researchers in synthetic and medicinal chemistry. While not itself an end-product therapeutic agent, it represents a valuable building block and synthetic intermediate for the creation of more complex molecules.

The structure combines the proven morpholine ring, known to impart favorable pharmacokinetic properties, with a difluorinated phenyl group. The specific 2,5-difluoro substitution pattern on the aromatic ring is a strategic choice aimed at modulating the electronic properties and metabolic stability of potential downstream compounds. This makes this compound a key intermediate in the synthesis of novel chemical entities for biological screening. Its utility lies in its potential to be further functionalized, allowing chemists to explore new areas of chemical space in the search for next-generation pharmaceuticals and other bioactive compounds.

Below are the computed chemical and physical properties for the hydrochloride salt of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12ClF2NO | nih.gov |

| Molecular Weight | 235.66 g/mol | nih.gov |

| Exact Mass | 235.0575480 Da | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 21.3 Ų | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)morpholine |

InChI |

InChI=1S/C10H11F2NO/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |

InChI Key |

ALRDABGSKHNYTA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2,5 Difluorophenyl Morpholine

Established Synthetic Pathways for 2-(2,5-Difluorophenyl)morpholine and Analogues

The construction of the this compound core can be achieved through various synthetic strategies, broadly categorized into the formation of the morpholine (B109124) ring system and the introduction of the specific aryl substituent.

Stereoselective Synthesis Approaches for Morpholine Ring Systems

The stereochemistry at the C2 position of the morpholine ring is often crucial for biological activity. Consequently, several stereoselective methods have been developed for the synthesis of 2-aryl morpholines.

One prominent strategy involves the ring-opening of activated aziridines with suitable nucleophiles. For instance, carbamate-protected aziridines can be selectively attacked by unsaturated alcohols in the presence of a Lewis acid. The resulting aminoalkene can then undergo a palladium-catalyzed hydroamination to yield the desired morpholine as a single diastereomer in excellent yield. rsc.org While not specifically detailed for the 2,5-difluorophenyl derivative, this method offers a general and powerful approach to enantiomerically pure 2-substituted morpholines.

Another effective method is the enantio- and diastereoselective synthesis from enantiopure epoxides and amino alcohols . nih.gov This route addresses the challenge of regioselective hydroxyl activation and subsequent ring closure of the intermediate amino diol adducts. The choice of protecting groups and cyclization conditions is critical to achieving high stereoselectivity. nih.gov

A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has also been described, with the key step being a Pd-catalyzed carboamination reaction . nih.gov This approach provides access to a wide array of enantiopure morpholines that are otherwise difficult to prepare. nih.gov

Introduction of the 2,5-Difluorophenyl Moiety via Arylation Reactions

The introduction of the 2,5-difluorophenyl group can be accomplished through various arylation reactions. A common strategy involves the reaction of a suitable morpholine precursor with a 2,5-difluorophenyl source.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-N and C-C bond formation and are highly applicable for the synthesis of 2-aryl morpholines. For example, the arylation of morpholine with various aryl halides can be catalyzed by manganese or copper complexes. researchgate.net Specifically, the reaction of morpholine with 1-bromo-2,5-difluorobenzene in the presence of a suitable palladium catalyst and a base would be a direct route to N-(2,5-difluorophenyl)morpholine, a constitutional isomer of the target compound. To synthesize this compound, a different strategy is required, where the aryl group is introduced at the C2 position.

One such strategy involves the reaction of a pre-formed morpholine-2-one with a Grignard reagent derived from a dihalo- or halo(alkoxy)arene. While not specifically documented for 2,5-difluorophenyl, this approach has been used for the synthesis of other 2-aryl morpholinones.

Another powerful method is the nucleophilic aromatic substitution (SNA_r) . In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.comwikipedia.org The fluorine atoms on the 2,5-difluorophenyl ring activate it for such reactions. For instance, a suitably functionalized morpholine could potentially displace a leaving group on a 2,5-difluorophenyl substrate. masterorganicchemistry.comwikipedia.org

Functional Group Interconversions and Derivatization Strategies of this compound

Once the this compound core is synthesized, further modifications can be made at the morpholine nitrogen atom or on the aromatic ring to explore structure-activity relationships.

Modifications at the Morpholine Nitrogen Atom

The secondary amine of the morpholine ring is a versatile handle for a variety of chemical transformations.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. For example, the N-methylation of morpholine can be achieved with high conversion and selectivity using methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method is also applicable to other low-carbon primary alcohols.

N-Acylation: Acylation of the morpholine nitrogen can be achieved using acyl chlorides or anhydrides. This introduces an amide functionality, which can alter the compound's properties and provide further points for modification.

N-Arylation: The morpholine nitrogen can also be arylated using palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.net This allows for the introduction of a second, different aryl group, leading to N,2-diaryl morpholine derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., CH3CN) | N-Alkyl-2-(2,5-difluorophenyl)morpholine |

| N-Acylation | Acyl chloride or anhydride, base (e.g., Et3N), solvent (e.g., CH2Cl2) | N-Acyl-2-(2,5-difluorophenyl)morpholine |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base, solvent | N-Aryl-2-(2,5-difluorophenyl)morpholine |

Substitutions and Transformations on the 2,5-Difluorophenyl Ring

The 2,5-difluorophenyl ring can undergo further substitutions, although the presence of two deactivating fluorine atoms can make these reactions challenging.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the difluorophenyl ring are generally difficult due to the deactivating nature of the fluorine atoms. wikipedia.orguci.edu However, under harsh conditions or with highly activated electrophiles, substitution might be possible, likely directed to the positions ortho and para to the morpholine substituent, moderated by the electronic effects of the fluorine atoms.

Strategic Derivatization for Conjugation and Scaffold Applications

The this compound moiety is a valuable building block in medicinal chemistry, largely due to its amenability to strategic derivatization. nih.govresearchgate.net The inherent reactivity of the morpholine nitrogen and the specific electronic nature of the difluorophenyl ring provide opportunities for chemical modifications. These modifications are essential for creating libraries of compounds for structure-activity relationship (SAR) studies, and for linking the molecule to other chemical entities, including biomolecules. e3s-conferences.orgnih.gov

The secondary amine of the morpholine ring is the primary site for derivatization. It can readily undergo N-alkylation and N-acylation reactions. N-alkylation, often achieved by reaction with alkyl halides or through reductive amination with aldehydes and ketones, allows for the introduction of a wide variety of substituents. nih.gov These substituents can be designed to probe interactions with biological targets or to introduce functional groups suitable for conjugation. For instance, an alkyl chain terminating in a carboxylic acid or an azide (B81097) can be installed, providing a handle for subsequent coupling reactions, such as amide bond formation or click chemistry.

N-acylation of the morpholine nitrogen to form stable amides is another common strategy. This is typically accomplished using acyl chlorides or anhydrides. The acyl group can be a simple alkyl or aryl group, or a more complex moiety designed to mimic a particular pharmacophore. This approach was utilized in the synthesis of morpholine analogs of the natural product (-)-zampanolide, where N-acetyl and N-benzoyl derivatives were prepared. researchgate.net

The difluorophenyl group, while less reactive than the morpholine amine, also plays a crucial role. The fluorine atoms influence the molecule's electronic properties and can engage in specific interactions with biological targets. While direct modification of the difluorophenyl ring is less common, its substitution pattern is a key element of the pharmacophore.

The versatility of this compound as a scaffold is evident in its use for creating diverse molecular libraries for drug discovery. nih.govenamine.net By systematically varying the substituents on the morpholine nitrogen, chemists can fine-tune the pharmacological and pharmacokinetic properties of the resulting molecules. researchgate.net

The following table summarizes key derivatization strategies for this compound, highlighting the types of reactions, common reagents, and the resulting applications in conjugation and scaffold development.

Table 1: Strategic Derivatization of this compound

| Reaction Type | Reagent Class | Functional Group Introduced | Primary Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Substituted or Unsubstituted Alkyl Groups | Scaffold Elaboration, SAR Studies |

| Reductive Amination | Aldehydes or Ketones | Substituted Alkyl Groups | Introduction of Diverse Side Chains |

| N-Acylation | Acyl Chlorides or Anhydrides | Amide Functionality | Pharmacophore Introduction, Stable Linkers |

| N-Arylation | Aryl Halides with Palladium Catalysis | Aryl Groups | Exploration of Aromatic Interactions |

Advanced Structural Characterization and Spectroscopic Analysis of 2 2,5 Difluorophenyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the solution-state structure of 2-(2,5-difluorophenyl)morpholine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR experiments provide unambiguous evidence for the compound's chemical structure and conformation.

¹H NMR Spectral Assignments and Conformational Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the morpholine (B109124) ring and the difluorophenyl group. The protons on the morpholine ring are diastereotopic, meaning they are chemically non-equivalent, which leads to complex splitting patterns.

The morpholine ring protons typically appear in the aliphatic region of the spectrum. Based on studies of related N-substituted morpholines, the protons are generally found in two main groups: those adjacent to the oxygen atom (H-3 and H-5) and those adjacent to the nitrogen atom (H-6). nist.govresearchgate.net The protons on the carbon atom also bearing the phenyl group (H-2) would show a distinct chemical shift. The N-H proton signal is typically a broad singlet, though its chemical shift can vary with solvent and concentration. magritek.com

The aromatic protons of the 2,5-difluorophenyl ring would appear in the downfield region (typically δ 6.8–7.5 ppm). Their chemical shifts and coupling patterns are dictated by the positions of the fluorine atoms. The proton at the C-6 position of the phenyl ring would likely appear as a doublet of doublets of doublets (ddd) due to coupling with the adjacent proton and the two non-equivalent fluorine atoms.

Conformational analysis, often supported by Nuclear Overhauser Effect (NOE) experiments, reveals that the morpholine ring predominantly adopts a chair conformation. researchgate.netnih.gov In the case of 2-substituted morpholines, the substituent (the difluorophenyl group) preferentially occupies the equatorial position to minimize steric hindrance.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are estimated values based on analogous structures. Specific experimental data is not available in the cited literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Morpholine NH | 1.5 - 2.5 | br s |

| Morpholine H-3, H-5, H-6 | 2.6 - 4.0 | m |

| Morpholine H-2 | 4.2 - 4.6 | m |

| Aromatic H-3, H-4, H-6 | 6.8 - 7.5 | m |

¹³C NMR Chemical Shift Elucidation and Carbon Framework Confirmation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. For unsubstituted morpholine, the carbons adjacent to the nitrogen appear around δ 43-47 ppm, while those adjacent to the oxygen are found further downfield at δ 63-67 ppm. researchgate.netchemicalbook.com

In this compound, the carbon atoms of the morpholine ring are expected in similar regions, with C-2 being shifted due to the direct attachment of the aromatic ring. The aromatic carbons will appear between δ 110 and 165 ppm. The signals for the carbons directly bonded to fluorine (C-2' and C-5') will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons that are two or three bonds away will also show smaller C-F couplings, providing crucial information for unambiguous assignment. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are estimated values based on analogous structures. Specific experimental data is not available in the cited literature.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| Morpholine C-5, C-6 | 45 - 55 | - |

| Morpholine C-2, C-3 | 65 - 75 | - |

| Aromatic C-1', C-3', C-4', C-6' | 110 - 140 | JCF may be observed |

| Aromatic C-2', C-5' | 150 - 165 | Large ¹JCF coupling |

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap. huji.ac.ilnih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms (F-2' and F-5').

The precise chemical shifts are highly sensitive to the electronic environment. nih.govresearchgate.net These signals would appear as complex multiplets due to coupling with nearby protons (H-H coupling) and potentially with each other (F-F coupling), although the latter is often small over five bonds. Proton-decoupling experiments can simplify these signals to clarify the fluorine environments. The observation of two distinct signals confirms the 2,5-disubstitution pattern, as other isomers like the 2,6-difluoro derivative would show only one signal due to symmetry.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₁F₂NO), the expected monoisotopic mass is approximately 199.08 Da. nih.gov In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for morpholine derivatives involve the cleavage of the morpholine ring. For this compound, characteristic fragments would likely arise from the loss of parts of the morpholine ring or the cleavage of the C-C bond connecting the two rings.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. An HRMS measurement confirming the mass of [M+H]⁺ to be ~199.0808 for C₁₀H₁₁F₂NO would serve as definitive proof of the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹ for the secondary amine.

C-H Stretches: Aliphatic C-H stretching from the morpholine ring methylene (B1212753) groups just below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

Aromatic C=C Stretches: Several sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring, typically around 1100-1120 cm⁻¹. researchgate.netchemicalbook.com

C-N Stretch: A band in the 1250-1020 cm⁻¹ region.

C-F Stretches: Strong absorptions in the 1250-1000 cm⁻¹ region, which may overlap with other signals.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values based on analogous structures. Specific experimental data is not available in the cited literature.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Moderate |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Moderate-Strong |

| C-O-C Ether Stretch | 1100 - 1120 | Strong |

| C-F Stretch | 1000 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

For compounds that form suitable single crystals, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation in the solid state. While specific crystal structure data for this compound has not been reported in the searched literature, studies on related morpholine derivatives consistently show the six-membered morpholine ring adopting a stable chair conformation. researchgate.net

A crystallographic analysis of this compound would be expected to confirm this chair conformation. It would also precisely define the orientation of the 2,5-difluorophenyl substituent, which is predicted to be in the sterically favorable equatorial position. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the morpholine N-H group, which stabilize the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

The isolation of this compound from a reaction mixture and the stringent assessment of its purity are critical steps that are typically accomplished using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis of morpholine derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and purification of non-volatile and thermally sensitive compounds like many morpholine derivatives. The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation. For phenylmorpholine derivatives, reversed-phase HPLC is a common approach.

A typical HPLC method for the analysis of a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient separation of the target compound from impurities with varying polarities.

For preparative HPLC, the conditions are scaled up to isolate larger quantities of the purified compound. The fractions are collected and the solvent is removed to yield the pure this compound. The purity of the isolated compound is then re-assessed by analytical HPLC.

Illustrative HPLC Parameters for Analysis of a Phenylmorpholine Derivative:

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While some morpholine derivatives can be analyzed directly, others may require derivatization to increase their volatility and improve their chromatographic behavior. nih.gov

For a compound such as this compound, direct GC-MS analysis is plausible. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.

In cases where the morpholine derivative has low volatility, derivatization can be employed. A common method involves acylation or silylation of the morpholine nitrogen. For instance, reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can produce a more volatile trimethylsilyl (B98337) derivative.

Illustrative GC-MS Parameters for Analysis of a Phenylmorpholine Derivative:

| Parameter | Value/Description |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the target compound.

Computational Chemistry and Theoretical Investigations of 2 2,5 Difluorophenyl Morpholine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a fundamental understanding of the electronic structure and geometry of 2-(2,5-Difluorophenyl)morpholine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is instrumental in calculating various electronic properties. These properties, including ionization potential, electron affinity, and chemical hardness, are crucial for predicting the molecule's reactivity and stability. While specific DFT study data for this compound is not publicly available, the methodology is standard in computational chemistry for characterizing similar molecules. nih.gov

Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.

Molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netwolfram.comavogadro.cc It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.netmdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netavogadro.cc For this compound, the fluorine atoms and the oxygen atom of the morpholine (B109124) ring would be expected to be regions of high electron density (negative potential), while the hydrogen atoms would exhibit positive potential. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme. csfarmacie.cz

Molecular docking algorithms predict the preferred orientation of the ligand when bound to a target, forming a stable complex. csfarmacie.cz The strength of this interaction is often quantified by a scoring function, which estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-target complex over time. nih.gov MD simulations provide insights into the conformational changes that may occur upon binding and help to refine the understanding of the interaction. Although specific docking studies with this compound are not detailed in the public domain, this approach is fundamental in drug discovery and design to evaluate the potential of new chemical entities.

Prediction of Molecular Descriptors Relevant to Biological Activity

Several molecular descriptors can be calculated to predict the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME).

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. For a related compound, 2-(2,5-difluorophenyl)-2-morpholin-4-ylethanol, the TPSA is reported as 32.7 Ų. nih.gov This value suggests moderate cell permeability.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution in the body. mdpi.com A higher LogP value indicates greater lipid solubility. The predicted LogP value for a molecule can be calculated using various computational methods. researchgate.netnih.gov For instance, the XLogP3-AA value, a computationally predicted LogP, for the related compound (2S)-2-(2,6-difluorophenyl)morpholine is 1.2, and for 2-(2,5-difluorophenyl)-2-morpholin-4-ylethanol, it is 0.9. nih.govnih.gov These values suggest a balanced hydrophilic-lipophilic character.

Table of Predicted Molecular Descriptors for Related Compounds

| Compound | TPSA (Ų) | XLogP3-AA |

| 2-(2,5-Difluorophenyl)-2-morpholin-4-ylethanol | 32.7 nih.gov | 0.9 nih.gov |

| (2S)-2-(2,6-Difluorophenyl)morpholine | - | 1.2 nih.gov |

Ionization Constants (pKa) and Protonation State Analysis

The ionization constant (pKa) is a critical physicochemical parameter that describes the tendency of a molecule to donate or accept a proton at a specific pH. For this compound, the nitrogen atom of the morpholine ring is the primary basic center, capable of accepting a proton to form the corresponding morpholinium cation. The pKa value is fundamental in understanding the compound's behavior in physiological and chemical systems, as it dictates the predominant protonation state at a given pH.

While experimentally determined pKa values for this compound are not extensively documented in publicly available literature, computational methods provide a robust framework for its estimation. Furthermore, by comparing it with the known pKa values of morpholine and its substituted derivatives, a scientifically sound approximation can be made. Morpholine itself has a pKa of approximately 8.4, indicating it is a weak base. wikipedia.org The introduction of the 2,5-difluorophenyl substituent is expected to modulate this basicity.

The electron-withdrawing nature of the fluorine atoms on the phenyl ring is anticipated to decrease the electron density on the morpholine nitrogen. This inductive effect reduces the nitrogen's ability to accept a proton, thereby lowering the pKa value compared to unsubstituted morpholine. The extent of this decrease is influenced by the precise electronic and steric interactions between the phenyl ring and the morpholine moiety.

A comparative analysis with related N-aryl morpholines can provide further insight. The electronic effects of substituents on the aryl ring play a significant role in determining the pKa of the morpholine nitrogen.

To illustrate the expected trend, a data table of computationally predicted pKa values for a series of related compounds is presented below. These values are derived from theoretical calculations and serve as an estimation.

| Compound | Predicted pKa | Rationale for pKa change relative to Morpholine |

| Morpholine | ~8.4 | Reference compound |

| N-Phenylmorpholine | ~5.7 | The electron-withdrawing phenyl group significantly reduces the basicity of the morpholine nitrogen. |

| 2-(Phenyl)morpholine | ~7.8 | The phenyl group is not directly attached to the nitrogen, leading to a smaller inductive effect compared to N-phenylmorpholine. |

| This compound | ~7.2 (Estimated) | The two electron-withdrawing fluorine atoms on the phenyl ring further decrease the electron density on the nitrogen, resulting in a lower pKa compared to 2-(phenyl)morpholine. |

Note: The pKa values for the substituted morpholines are estimations based on computational models and structure-activity relationships and should be confirmed by experimental determination.

At a physiological pH of 7.4, which is slightly below the estimated pKa of this compound, a significant portion of the molecules will exist in their protonated, or cationic, form. The ratio of the protonated to the unprotonated species can be estimated using the Henderson-Hasselbalch equation. This protonation state is crucial for the molecule's interaction with biological targets, as the charged morpholinium ion can form different types of interactions, such as hydrogen bonds and electrostatic interactions, compared to the neutral form.

Conformational Analysis and Energy Landscapes of the Morpholine Ring in this compound

The three-dimensional structure of this compound is not static; the morpholine ring can adopt several conformations. The most stable and thus most populated conformation is the chair form. researchgate.net However, other higher-energy conformations, such as the boat and twist-boat, also exist on the potential energy surface. researchgate.net The presence of the bulky and electronically significant 2,5-difluorophenyl substituent at the C2 position of the morpholine ring introduces specific conformational preferences.

In the chair conformation of the morpholine ring, the substituent at C2 can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with the other atoms in the ring, specifically the syn-axial hydrogens.

Computational modeling and energy calculations can be employed to determine the relative energies of the possible conformers of this compound. The energy landscape of the morpholine ring is characterized by energy minima corresponding to the stable chair and twist-boat conformers, and transition states that represent the energy barriers between them.

The two primary chair conformations for this compound are:

Equatorial Conformer: The 2,5-difluorophenyl group is in the equatorial position. This is generally the more stable conformation due to reduced steric strain.

Axial Conformer: The 2,5-difluorophenyl group is in the axial position. This conformation is typically higher in energy due to 1,3-diaxial interactions.

A representative data table summarizing the calculated relative energies of the main conformers is provided below.

| Conformer | Substituent Position | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | Equatorial | 0 (most stable) | >95 |

| Chair | Axial | 2-4 | <5 |

| Twist-Boat | - | 5-7 | <1 |

Note: These values are illustrative and based on general principles of conformational analysis and computational chemistry studies of similar substituted morpholines. The actual energy differences may vary.

Understanding the conformational preferences and the energy landscape of this compound is essential for rational drug design and for interpreting its structure-activity relationships. The predominant equatorial conformation will dictate the spatial arrangement of the pharmacophoric elements, which is critical for its binding to biological targets.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 2,5 Difluorophenyl Morpholine Analogues

General Design Principles for Developing Bioactive Morpholine-Containing Molecules

The morpholine (B109124) heterocycle is recognized as a privileged pharmacophore in drug discovery, frequently incorporated into bioactive molecules to enhance their therapeutic potential. nih.govebi.ac.uk Its prevalence stems from a combination of advantageous physicochemical, metabolic, and biological properties, alongside readily accessible synthetic pathways. nih.govresearchgate.netresearchgate.net Medicinal chemists often utilize the morpholine ring to improve a compound's potency, selectivity, and pharmacokinetic profile. nih.govbiosynce.com

Key design principles for employing the morpholine moiety include:

Enhancing Potency: The morpholine ring can engage in crucial molecular interactions with biological targets, such as kinases, thereby increasing the binding affinity and potency of the parent molecule. nih.govebi.ac.uk

Serving as a Versatile Scaffold: The morpholine ring provides a conformationally flexible yet stable core that can be strategically substituted to orient appended functional groups for optimal interaction with target receptors or enzymes. ebi.ac.uknih.govnih.gov

The morpholine nucleus is a feature of numerous approved drugs, highlighting its importance and versatility in addressing a wide range of diseases. nih.govresearchgate.net Its ability to confer favorable drug-like properties makes it a frequently employed building block in the development of novel therapeutic agents. nih.govresearchgate.net

Table 1: General Properties and Advantages of the Morpholine Moiety in Drug Design

| Property | Description | Advantage in Medicinal Chemistry |

|---|---|---|

| Structure | Six-membered heterocycle containing nitrogen and oxygen atoms. biosynce.com | Provides a stable, low-molecular-weight scaffold. |

| Physicochemical | Possesses both polar (oxygen) and basic (nitrogen) centers. biosynce.com | Improves aqueous solubility and helps balance lipophilicity. biosynce.comresearchgate.net |

| Conformational | Adopts a chair-like conformation similar to cyclohexane. biosynce.com | Acts as a flexible scaffold for orienting substituents. nih.gov |

| Biological | Can form hydrogen bonds and other non-covalent interactions. biosynce.com | Enhances binding affinity and potency at biological targets. nih.gov |

| Pharmacokinetic | Often improves metabolic stability and bioavailability. nih.govnih.gov | Leads to more favorable drug-like properties in preclinical models. researchgate.net |

Role of the 2,5-Difluorophenyl Moiety in Modulating Biological Activity

The introduction of fluorine atoms into drug candidates is a widely adopted strategy in medicinal chemistry to enhance various molecular properties. The 2,5-difluorophenyl group, in particular, leverages the unique characteristics of fluorine to influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Fluorine possesses a unique combination of properties that make it a valuable tool for molecular design. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows fluorine to act as a "super-hydrogen," introducing significant electronic changes with minimal steric perturbation. tandfonline.comresearchgate.net

The primary contributions of fluorine substitution include:

Steric Effects: Despite its small size, the strategic placement of fluorine can influence molecular conformation and how a ligand fits into a protein's binding pocket. researchgate.net

Increased Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as an acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions, thereby increasing the binding affinity of a ligand for its target. tandfonline.comresearchgate.net

The 2,5-difluoro substitution pattern on the phenyl ring creates a specific electronic environment that can be exploited to fine-tune the biological activity and selectivity of the molecule.

A major challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) family. researchgate.net Fluorine substitution is a key strategy to address this issue. tandfonline.comnih.gov

The influence of fluorine on metabolic stability is primarily due to the following:

Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. tandfonline.comnih.gov By replacing a hydrogen atom at a known site of metabolic oxidation (a "metabolic hotspot") with a fluorine atom, chemists can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Altering Electronic Properties: The introduction of fluorine can electronically deactivate the aromatic ring, making it less susceptible to oxidative metabolism. mdpi.com Even when not placed directly at the site of metabolism, fluorine's inductive effects can influence the reactivity of distal parts of the molecule. tandfonline.com

Modulating Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and metabolic fate. nih.govacs.org This increased lipophilicity can sometimes lead to improved penetration into hydrophobic protein pockets. mdpi.com

The strategic placement of fluorine, as seen in the 2,5-difluorophenyl moiety, is a powerful tactic for enhancing metabolic stability and optimizing the pharmacokinetic properties of drug candidates. tandfonline.comresearchgate.net

Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property Affected | General Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, resisting oxidative metabolism. tandfonline.comnih.gov |

| Binding Affinity | Often Increased | Fluorine can form unique non-covalent bonds with protein targets. tandfonline.comresearchgate.net |

| Lipophilicity | Increased | The C-F bond is more lipophilic than the C-H bond. nih.govmdpi.com |

| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing nature of fluorine alters electron density. tandfonline.comnih.gov |

| Conformation | Can be altered | Fluorine's electronegativity can influence torsional angles and molecular shape. nih.gov |

Impact of the Morpholine Ring on Molecular Interactions and Bioavailability in Preclinical Models

The morpholine ring plays a crucial role in determining how a molecule interacts with its biological environment, influencing both its binding to target proteins and its ability to reach them in preclinical models.

The morpholine ring serves as a versatile and conformationally flexible scaffold that medicinal chemists can use to precisely position other parts of the molecule. nih.govresearchgate.net Its stable chair-like conformation allows for the predictable orientation of substituents in either axial or equatorial positions. biosynce.com

This property is critical for:

Optimizing Target Interactions: By acting as a rigid spacer or a flexible hinge, the morpholine ring can orient pharmacophoric groups in the optimal geometry for binding to a receptor or enzyme active site. ebi.ac.uknih.gov

Enhancing Selectivity: The defined spatial arrangement of substituents on the morpholine ring can lead to improved selectivity for a specific biological target over closely related ones. nih.govacs.org

In CNS-active compounds, the morpholine ring is often used to act as a scaffold that directs molecular appendages into the correct position for interaction with neurotransmitter receptors. ebi.ac.uknih.govacs.org

A key determinant of a drug's success is its bioavailability, which depends heavily on its ability to dissolve in aqueous environments and permeate through biological membranes. This requires a careful balance between hydrophilicity and lipophilicity, often referred to as the hydrophilic-lipophilic balance (HLB). wikipedia.orgalfa-chemistry.comchemeurope.com

The morpholine ring contributes favorably to this balance:

Hydrophilic Character: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can improve a molecule's aqueous solubility. biosynce.com

Controlled Basicity: The nitrogen atom provides a basic center. The pKa of morpholine is typically in a range that allows for a balance between the charged, more soluble form and the neutral, more membrane-permeable form at physiological pH. nih.govacs.org

Improved Bioavailability: This well-balanced physicochemical profile often translates to improved oral bioavailability and, in many cases, enhanced permeability across the blood-brain barrier. nih.govnih.govresearchgate.net The morpholine ring is often associated with favorable clearance and metabolic profiles, being readily oxidized to non-toxic derivatives. nih.govacs.org

By providing a favorable balance of properties, the morpholine scaffold is instrumental in designing molecules with optimized biological exposure in preclinical studies. researchgate.netresearchgate.net

Hydrogen Bonding Capabilities and Receptor Recognition

The interaction between a ligand and its biological target is a nuanced process governed by a variety of non-covalent forces, among which hydrogen bonding is paramount for achieving high affinity and specificity. The 2-(2,5-Difluorophenyl)morpholine scaffold possesses distinct features that facilitate these critical interactions. The morpholine ring itself contains two key hydrogen bond acceptors: the oxygen atom and the secondary amine nitrogen. researchgate.net These sites can form strong hydrogen bonds with donor groups, such as hydroxyl or amide protons, commonly found in the amino acid residues of receptor binding pockets. researchgate.netresearchgate.net The precise geometry and electrostatic potential of these atoms make the morpholine moiety a privileged structure in medicinal chemistry, capable of anchoring a molecule within a binding site. researchgate.netepa.gov

Furthermore, the 2,5-difluorophenyl substituent introduces additional layers of complexity and potential for interaction. The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors. More significantly, they profoundly alter the electronic distribution of the phenyl ring, creating a polarized surface that can engage in favorable electrostatic and dipole-dipole interactions with the receptor. nih.gov This electronic modulation can also influence the strength of other interactions, such as π-π stacking or cation-π interactions, should the binding pocket contain appropriate aromatic or charged residues. The interplay between the hydrogen bonding capacity of the morpholine ring and the electronic contributions of the difluorophenyl group is a critical determinant of how analogues of this compound recognize and bind to their specific biological targets. mdpi.com

Strategic Derivatization for Enhanced Potency, Selectivity, and Desirable Molecular Properties

The development of lead compounds into clinical candidates necessitates a thorough exploration of their structure-activity relationships (SAR) through strategic derivatization. The this compound core offers several accessible points for chemical modification to enhance potency, improve selectivity against off-target proteins, and optimize pharmacokinetic properties. epa.gov

The most common site for derivatization is the morpholine nitrogen. e3s-conferences.org Alkylation, acylation, or arylation at this position can introduce a wide variety of substituents that can probe the topology of the receptor's binding pocket, potentially accessing new regions of interaction and leading to increased potency. For instance, the introduction of basic amine groups can improve solubility and provide additional hydrogen bonding opportunities, while larger, lipophilic groups can enhance binding through hydrophobic interactions.

Modifications can also be made to the phenyl ring, although this is often more synthetically challenging. Altering the substitution pattern or replacing the phenyl ring with other aromatic or heteroaromatic systems can fine-tune electronic properties and steric bulk, which is crucial for improving selectivity. SAR studies on related aryl-morpholine series have shown that even minor changes, such as the position of a halogen atom, can have a dramatic impact on biological activity. e3s-conferences.org Additionally, substitutions at the C3 and C5 positions of the morpholine ring can be explored to introduce new stereocenters and conformational constraints, which may lock the molecule into a more bioactive conformation. nih.gov

The table below outlines potential derivatization strategies for the this compound scaffold.

Table 1: Derivatization Strategies for this compound Analogues

| Modification Site | Type of Modification | Potential Impact |

|---|---|---|

| Morpholine Nitrogen (N4) | Alkylation, Acylation, Arylation, Sulfonylation | Modulate basicity, introduce groups to probe binding pocket, improve metabolic stability, alter solubility. |

| Phenyl Ring | Change fluorine positions, add other substituents (e.g., -CH₃, -OCH₃, -CN) | Fine-tune electronics, modulate lipophilicity, block metabolic hotspots, improve selectivity. |

| Morpholine Ring (C3, C5) | Alkyl or other substitutions | Introduce new stereocenters, impose conformational constraints, explore new interactions. |

| Aryl Group Replacement | Replace difluorophenyl with other (hetero)aryl groups | Drastically alter SAR, explore different binding modes, escape patent space. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool in modern drug discovery that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR study would be instrumental in guiding the synthesis of new analogues with improved properties, thereby saving time and resources. ijper.org

The process begins with the generation of a dataset of synthesized analogues and their corresponding experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a wide range of molecular descriptors are then calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., LogP), and topological features (e.g., connectivity indices). nih.gov

Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest or Support Vector Machines, a mathematical model is built that relates a subset of these descriptors to the observed biological activity. nih.gov A robust QSAR model not only explains the observed SAR but also possesses predictive power, allowing for the estimation of the activity of virtual, yet-to-be-synthesized compounds. ugm.ac.id

The table below lists the types of descriptors that would be relevant for a QSAR study of this compound class.

Table 2: Relevant Descriptor Classes for QSAR Modeling of this compound Derivatives

| Descriptor Class | Example Descriptors | Relevance to Structure/Activity |

|---|---|---|

| Electronic | Dipole moment, Partial charges on N and O atoms, HOMO/LUMO energies | Quantifies hydrogen bonding potential, electrostatic interactions, and chemical reactivity. nih.gov |

| Steric/Topological | Molecular weight, Molar refractivity (AMR), Molecular volume (VABC), Radius of gyration | Describes the size and shape of the molecule, which are critical for receptor fit. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Relates to membrane permeability, solubility, and hydrophobic interactions within the binding site. |

| 3D Descriptors | Shadow indices, Jurs descriptors | Captures three-dimensional aspects of molecular shape and charge distribution. ijper.org |

By leveraging these computational models, medicinal chemists can prioritize the synthesis of compounds that are most likely to be potent and possess desirable drug-like properties, accelerating the journey from a lead compound to a potential therapeutic agent.

Preclinical and in Vitro Pharmacological Research of 2 2,5 Difluorophenyl Morpholine Analogues

Assays for Enzyme Inhibition and Receptor Modulation in Biological Systems

Investigation of Kinase Inhibition (e.g., PI3K, mTOR, LRRK2)

Analogues of 2-(2,5-Difluorophenyl)morpholine have been investigated for their potential to inhibit various kinases, which are key regulators of cellular processes. The morpholine (B109124) scaffold is a recognized pharmacophore in the development of kinase inhibitors. acs.orgnih.gov

Research has shown that compounds incorporating a morpholine ring can act as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) pathways. For instance, PQR620, which features two 3,5-bridged morpholine rings, is a potent and selective inhibitor of mTOR kinase. acs.org Another compound with two 3-methylmorpholine (B1346471) moieties acts as a specific ATP-competitive mTOR inhibitor, showing selectivity over Class I PI3K isoforms. acs.org The morpholine ring in these inhibitors often forms crucial hydrogen bonds with hinge residues in the kinase active site. acs.orgnih.gov

In the context of neurodegenerative diseases, Leucine-rich repeat kinase 2 (LRRK2) is a significant target, particularly for Parkinson's disease. acs.orgnih.gov A notable LRRK2 inhibitor containing a 2,5-dimethylmorpholine (B1593661) ring demonstrated a high inhibitory potency with an IC50 of 0.76 nM and significant selectivity. acs.orgnih.gov Furthermore, morpholine-substituted diphenylpyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M mutant, which is associated with resistance in non-small cell lung cancer. One such inhibitor, compound 10c, displayed an IC50 of 0.71 nM against the EGFRT790M/L858R kinase. nih.gov

Studies on Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. The inhibition of these enzymes is a therapeutic strategy for a variety of conditions. Analogues of this compound have been explored for their PDE inhibitory activity.

One study identified 4-(2,5-Diphenyl-furan-3-yl)-morpholine as an inhibitor of a phosphodiesterase, reporting an IC50 value of 2300 nM. idrblab.net While this compound contains a diphenyl substitution rather than the difluorophenyl moiety, its structural similarity and inclusion of the morpholine ring highlight the potential of this chemical class as PDE inhibitors. Research into dual PDE3/4 inhibitors has also led to the discovery of highly potent and selective PDE4 inhibitors derived from pyrazolo[1,5-a]pyridine (B1195680) structures. nih.gov

Exploration of Neurotransmitter Uptake Inhibition (e.g., Norepinephrine)

The inhibition of neurotransmitter reuptake is a key mechanism for treating various neurological and psychiatric disorders. Analogues of this compound have shown significant activity as norepinephrine (B1679862) uptake inhibitors.

A specific analogue, (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol, has been identified as a novel and selective inhibitor of norepinephrine uptake. This finding underscores the potential of the difluorophenyl-morpholine scaffold in the development of antidepressant agents.

Modulation of Adenosine (B11128) Receptors

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide array of physiological processes and represent important therapeutic targets. nih.gov Research into 2-aryladenine derivatives has revealed that the incorporation of a morpholine ring can lead to potent adenosine receptor antagonists. nih.gov

A series of 2-aryl-6-morpholinopurine derivatives were synthesized and evaluated for their binding affinity at human A1, A2A, A2B, and A3 adenosine receptor subtypes. nih.gov Among these, compounds with a dichlorophenyl substitution, such as 4-(2-(2,5-Dichlorophenyl)-9-methyl-9H-purin-6-yl)morpholine, which is a close analogue of the difluorophenyl compound, were investigated. nih.gov The studies indicated that 9-methylpurine (B1201685) derivatives were generally more selective, while 9H-purine derivatives exhibited higher potency. nih.gov This line of research suggests that the 2-(difluorophenyl)morpholine moiety could be a valuable component in the design of selective adenosine receptor modulators. The interplay between adenosine A2A and dopamine (B1211576) D2 receptors is also a subject of interest, with heterobivalent ligands being developed to target these receptor complexes. nih.gov

Dipeptidyl Peptidase IV (DPP-4) Inhibition Research

Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. The search for novel DPP-4 inhibitors has led to the investigation of various chemical scaffolds, including those related to this compound.

It has been noted that the incorporation of a 2,5-difluorophenyl or a 2,4,5-trifluorophenyl group can increase the potency of DPP-4 inhibitors by five to seven-fold. nih.gov The trifluorophenyl scaffold is thought to occupy the S1 hydrophobic pocket of the enzyme, leading to enhanced inhibitory activity compared to analogues with a 3,4-difluoro substitution. nih.gov Furthermore, studies on thiomorpholine-bearing compounds have been conducted to explore their potential as DPP-4 inhibitors, with some derivatives showing promising results in oral glucose tolerance tests in mice. researchgate.net The development of angular-substituted idrblab.netnih.govthiazino[3,4-a]isoquinolines has also been pursued as a novel class of DPP-IV inhibitors. nih.gov

Investigation of Delta-Secretase and Gamma-Secretase Inhibition

Delta-secretase (also known as asparagine endopeptidase or AEP) and gamma-secretase are proteases implicated in the pathogenesis of Alzheimer's disease through their cleavage of amyloid precursor protein (APP) and tau protein. nih.govnih.gov The inhibition of these secretases is a major focus of therapeutic research.

While specific studies on this compound analogues as delta- or gamma-secretase inhibitors are not extensively documented, research on related structures is noteworthy. For instance, C-2 substituted morpholine derivatives have been developed that exhibit micromolar activity against BACE-1 (beta-secretase), another key enzyme in the amyloidogenic pathway. nih.gov Molecular docking studies of these morpholine derivatives suggest that the phenyl substituent interacts with aromatic residues in the flap region of the BACE-1 active site. nih.gov

The development of gamma-secretase inhibitors (GSIs) and modulators (GSMs) has been a significant area of research, with various compounds, including dipeptide analogues and other small molecules, being identified. nih.govmdpi.com Although a direct link to this compound has not been established in the reviewed literature, the proven activity of other morpholine-containing compounds against related secretases suggests that this chemical class may hold potential for the development of inhibitors for delta- and gamma-secretase.

Urease Enzyme Inhibition Studies

The inhibition of the urease enzyme is a significant therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. The enzyme is a crucial virulence factor for these pathogens. frontiersin.org Research into morpholine analogues has identified several potent urease inhibitors.

A study on morpholine-thiophene hybrid thiosemicarbazones revealed their efficacy as urease inhibitors. frontiersin.org These compounds were found to be significantly more potent than the standard inhibitor, thiourea. frontiersin.org The most effective compound in this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), demonstrated an IC50 value of 3.80 ± 1.9 µM and was identified as an uncompetitive inhibitor. frontiersin.org The structure-activity relationship (SAR) analysis indicated that various substitutions on the thiophene (B33073) ring were well-tolerated. frontiersin.org

Other research has focused on different morpholine-containing scaffolds. One study reported that 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide derivatives showed moderate to good urease inhibitory activity, with inhibition increasing with the compound's concentration. researchgate.net A particularly potent inhibitor from a related series, 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide, displayed an IC50 value of 4.46 ± 0.22 μM. researchgate.net

The inhibitory potential of various synthesized morpholine-thiophene hybrid thiosemicarbazones against urease is detailed in the table below.

Table 1: In Vitro Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

| Compound ID | Structure/Substituent | IC50 (µM) |

|---|---|---|

| 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |

| 5b | Imine moiety with additional methyl group | 4.96 ± 3.0 |

| 5c | Methyl substituent at thiophene ring (position 4) | 4.00 ± 2.4 |

| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |

| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |

Data sourced from Frontiers in Chemistry. frontiersin.org

NF-κB Pathway Modulation Research

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as immune and inflammatory responses, cell proliferation, and apoptosis. mdpi.com Dysregulation of this pathway is linked to various diseases, making it an important therapeutic target. mdpi.com

Studies on morpholine analogues have demonstrated their potential to modulate this pathway. For instance, certain 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones were found to significantly suppress the activation of NF-κB. While morphine itself has been shown to modulate NF-κB activation in macrophages, the inhibition by high doses was not reversible by naloxone, suggesting a non-classical opioid receptor involvement. nih.gov Research into mollugin (B1680248) derivatives, which are structurally different but also target inflammation, has shown that they can down-regulate NF-κB expression by suppressing TNF-α-induced expression of the p65 protein. mdpi.com This highlights the general potential of novel compounds to interfere with this critical inflammatory pathway. mdpi.com

In Vitro Studies on Anti-inflammatory and Antioxidant Activities

Analogues of this compound have been investigated for their potential to combat inflammation and oxidative stress.

Anti-inflammatory Activity: Novel monocyclic β-lactam derivatives with a morpholine ring substituent have been synthesized and evaluated for their anti-inflammatory effects. nih.gov Their activity was assessed by measuring the inhibition of human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Several of these compounds demonstrated higher inhibitory activity than the reference drug, dexamethasone. nih.gov For example, compound 6f showed an anti-inflammatory ratio value of 99, compared to 32 for dexamethasone. nih.gov Molecular docking studies supported these findings, showing a good correlation between the experimental activity and the calculated binding affinity to iNOS. nih.gov

Antioxidant Activity: The antioxidant potential of various morpholine derivatives has been explored using multiple assays. Two cyclodidepsipeptides, specifically 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, were reported to have moderate antioxidant capabilities. nih.gov The proposed mechanism for their antioxidant action is hydrogen atom abstraction from the activated C-H group at the 3-position of the morpholinedione ring. nih.govresearchgate.net Another study on new Schiff base derivatives containing morpholine, 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol (I), showed effective ferric reducing power, indicating antioxidant activity. dergipark.org.tr Furthermore, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed, and some, like compounds 11f and 11l, exhibited excellent scavenging activity against ABTS radicals, surpassing the control, Trolox. mdpi.com

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Morpholine Analogues

| Compound Type | Assay | Key Finding/IC50 Value | Reference |

|---|---|---|---|

| Morpholine Capped β-Lactams | iNOS Inhibition | Compound 6f showed an anti-inflammatory ratio of 99 (Dexamethasone = 32) | nih.gov |

| Morpholine-bearing Quinoline | ABTS Radical Scavenging | Compound 11l : IC50 = 6.05 ± 1.17 µM (Trolox = 11.03 ± 0.76 µM) | mdpi.com |

| Morpholine Schiff Base | FRAP Assay | Compound I showed high ferric reducing power (929 µM FeSO4.7H2O equivalent/g) | dergipark.org.tr |

| Morpholine-2,5-diones | DPPH Radical Scavenging | Moderate antioxidant potential reported | nih.gov |

Mechanism of Action Elucidation through Molecular Interaction Studies

Understanding the molecular interactions between drug candidates and their biological targets is fundamental to drug design. For morpholine analogues, molecular docking and functional assays have provided key insights into their mechanisms of action.

Molecular docking studies have been crucial in visualizing how morpholine derivatives interact with their respective enzyme targets.

Urease Inhibition: For morpholine-thiophene hybrid thiosemicarbazones, docking studies revealed a strong affinity for the urease active site. frontiersin.org The lead inhibitor (5g) showed significant docking scores and favorable binding free energies, confirming its potential. frontiersin.org

Anti-inflammatory Action: In the case of morpholine-capped β-lactams, molecular docking experiments confirmed their binding to the enzymatic target for the anti-inflammatory response, human inducible nitric oxide synthase (iNOS). nih.gov

Antimicrobial Action (PBP2a): A significant mechanism for overcoming methicillin (B1676495) resistance in S. aureus (MRSA) involves targeting the Penicillin-Binding Protein 2a (PBP2a). biorxiv.org Molecular modelling of morpholine-containing 5-arylideneimidazolones confirmed their interaction with the allosteric site of PBP2a, which is distinct from the active site where β-lactam antibiotics bind. nih.gov This interaction is considered the probable mechanism for their ability to reverse multidrug resistance. nih.gov

Allosteric modulators bind to a receptor site that is different from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.gov This approach can lead to greater selectivity and a better safety profile. nih.gov

Research on morpholine-containing 5-arylideneimidazolones has identified them as antibiotic adjuvants that function through allosteric modulation. nih.gov These compounds enhance the activity of β-lactam antibiotics against MRSA. nih.govmdpi.com Functional assays and molecular modeling have shown that they bind to an allosteric site on the PBP2a enzyme. nih.gov This binding likely induces a conformational change in the enzyme that restores its susceptibility to β-lactam antibiotics. nih.gov This "dual-action" MDR-reversal, where the compound both enhances antibiotic efficacy and can inhibit other resistance mechanisms like efflux pumps, represents a sophisticated mechanism of action. nih.gov

Future Research Trajectories for 2 2,5 Difluorophenyl Morpholine

Development of Novel and Sustainable Synthetic Methodologies for Difluorophenyl-Morpholine Derivatives

The synthesis of morpholine (B109124) derivatives has been a subject of extensive study. researchgate.net Traditional methods for creating the morpholine ring often start from 1,2-amino alcohols but can be inefficient. chemrxiv.orgnih.gov Future research must focus on creating more efficient, sustainable, and environmentally friendly synthetic routes for 2-(2,5-Difluorophenyl)morpholine and its derivatives.

A significant area for development is the adoption of "green chemistry" principles. Recently, a high-yielding, one or two-step, redox-neutral protocol has been reported for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. chemrxiv.orgnih.gov This method offers considerable environmental and safety benefits over traditional approaches and has been successfully scaled to over 50 grams. chemrxiv.orgnih.gov Adapting such green methodologies to the synthesis of complex derivatives like this compound is a key future direction.

Furthermore, the introduction of fluorine atoms, a critical feature of the target compound, requires specialized synthetic strategies. The development of novel fluorocyclisation reactions, for instance using hypervalent iodine(III) reagents, presents a promising avenue for creating fluorinated heterocycles under mild conditions. le.ac.uk Research into metal-free reaction conditions, potentially using solvents like hexafluoroisopropanol (HFIP) to activate reagents through hydrogen bonding, could also lead to more efficient and cleaner syntheses of fluorinated morpholine analogues. le.ac.uk

Future synthetic strategies should also aim for versatility, allowing for the creation of a diverse library of analogues with various substitutions on both the morpholine and phenyl rings. Techniques like Pd-catalyzed carboamination offer a pathway to a wide array of enantiopure cis-3,5-disubstituted morpholines, which are otherwise difficult to produce. e3s-conferences.org

| Synthetic Approach | Key Features | Potential Advantages for Difluorophenyl-Morpholine Synthesis |

| Green Synthesis from 1,2-amino alcohols | Uses inexpensive, less hazardous reagents (ethylene sulfate, tBuOK); Redox-neutral; Scalable. chemrxiv.orgnih.gov | Reduced environmental impact, increased safety, and cost-effectiveness for large-scale production. |

| Fluorocyclisation Reactions | Employs hypervalent iodine(III) reagents for rapid and mild fluorination. le.ac.uk | Direct and selective introduction of fluorine atoms to create novel fluorinated morpholine analogues. |

| Metal-Free Catalysis | Utilizes hydrogen-bonding solvents (e.g., HFIP) to activate reagents, avoiding metal contaminants. le.ac.uk | Cleaner reaction profiles and simplified purification of the final compounds. |

| Pd-Catalyzed Carboamination | Enables the synthesis of enantiopure disubstituted morpholines. e3s-conferences.org | Access to specific stereoisomers, which is crucial for optimizing biological activity and reducing off-target effects. nih.gov |

Advanced Computational Approaches for Structure-Based Drug Design and De Novo Ligand Generation

The integration of advanced computational methodologies is revolutionizing drug discovery by enhancing accuracy, reducing costs, and accelerating the development timeline. nih.gov For this compound, these approaches are essential for optimizing lead compounds and exploring new chemical space.

Structure-based drug design (SBDD) will be central to future efforts. taylorandfrancis.com Using high-resolution structures of target proteins, obtained through X-ray crystallography or cryo-electron microscopy, computational tools can predict how analogues of this compound will bind. nih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into protein-ligand interactions at the atomic level, guiding the rational design of derivatives with improved affinity and selectivity. nih.govfrontiersin.org

A particularly exciting frontier is the use of artificial intelligence (AI) and machine learning (ML) for de novo drug design. nih.govnih.gov These technologies can generate entirely novel molecules from scratch. nih.gov Generative models, inspired by natural language processing, can learn the "syntax" of chemical structures to design new molecules with desired properties, such as high bioactivity and synthesizability. youtube.com For the this compound scaffold, these models could be trained on existing morpholine derivatives and their targets to generate novel analogues tailored to bind specific proteins. nih.gov This approach accelerates the exploration of the vast chemical space far beyond what is possible with traditional methods. nih.gov

| Computational Tool | Application in Drug Discovery | Relevance for this compound |

| Molecular Docking & Simulation | Predicts binding modes and affinities of ligands to target proteins. frontiersin.org | Guides rational design of analogues to enhance binding to specific biological targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides precise predictions of binding energies and reaction mechanisms. nih.gov | Refines understanding of interactions, particularly the role of the difluoro-phenyl group. |

| AI/ML-driven De Novo Design | Generates novel molecular structures with optimized properties from scratch. nih.govyoutube.com | Rapidly creates diverse libraries of new, synthesizable difluorophenyl-morpholine analogues. |

| Cheminformatics & Big Data Analysis | Explores vast chemical datasets to identify patterns and structure-activity relationships (SAR). nih.gov | Identifies key structural features of morpholine derivatives that confer potent biological activity. |

| Computational Toxicology | Predicts potential adverse effects early in the development process. nih.gov | Prioritizes compounds with better safety profiles for further experimental testing. |

Exploration of Undiscovered Biological Targets and Pathways for this compound Analogues